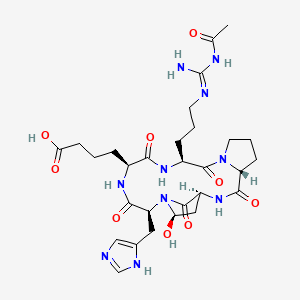
Argadin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿加丁: 是一种环状五肽几丁质酶抑制剂,从真菌菌株克罗诺斯塔奇斯属 FO-7314 的培养液中分离得到。 它由Nω-乙酰基-L-精氨酸、D-脯氨酸、L-天冬氨酸β-半醛、L-组氨酸和L-2-氨基己二酸组成 。 阿加丁以其对18家族几丁质酶的强抑制活性而著称,这些酶是水解几丁质的酶,几丁质是真菌细胞壁和昆虫外骨骼的主要成分 .
准备方法
化学反应分析
反应类型: 阿加丁会发生各种化学反应,包括氧化、还原和取代 。 阿加丁的环状结构使其能够在特定条件下参与这些反应 .
常用试剂和条件:
氧化: 可以使用过氧化氢和高锰酸钾等常见的氧化剂.
还原: 通常采用硼氢化钠和氢化铝锂等还原剂.
主要产物: 这些反应产生的主要产物取决于所用试剂和条件。 例如,阿加丁的氧化会导致各种氧化衍生物的形成,而还原会产生化合物的还原形式 .
科学研究应用
Chitinase Inhibition and Agricultural Applications
Chitinases are vital for the life cycles of many organisms, including pathogens affecting crops. The inhibition of these enzymes can lead to the development of effective fungicides and pesticides.
Case Study: Development of Chitinase Inhibitors
- Research Context : A study reported on the discovery of Argadin as a chitinase inhibitor through screening soil microorganisms. This compound demonstrated significant inhibitory activity against family-18 chitinases, making it a candidate for agricultural applications.
- Findings : The total synthesis of this compound allowed for the generation of analogs to enhance its efficacy. Inhibitory activity was quantified with an IC50 value of 6.4 μM against Serratia marcescens chitinase B, indicating its potential as a potent agricultural biopesticide .
Pharmaceutical Applications
The therapeutic potential of this compound extends to its use in antifungal treatments and as an anti-asthmatic agent due to its ability to inhibit fungal growth.
Case Study: Antifungal Activity
- Research Context : this compound has been evaluated for its antifungal properties against various pathogenic fungi.
- Findings : The compound's mechanism involves disrupting the chitin synthesis pathway in fungi, leading to cell lysis. This property positions this compound as a promising candidate for developing antifungal drugs .
Biotechnology and Research Applications
In biotechnology, this compound serves as a tool for studying chitinase functions and developing new biotechnological applications.
Case Study: Structural Studies
- Research Context : Structural analysis through X-ray crystallography has revealed the binding interactions between this compound and chitinases.
- Findings : These studies have elucidated critical hydrogen-bonding networks that facilitate high-affinity binding, providing insights into designing more effective inhibitors .
Synthesis and Modification
The synthesis of this compound is crucial for its application in research and industry. The development of efficient synthetic routes allows for the production of analogs with enhanced properties.
| Synthesis Method | Description | Yield |
|---|---|---|
| Solid-phase synthesis | Utilizes Fmoc protective groups for peptide synthesis | 4.7% overall yield |
| Liquid-phase modifications | Enhances structural diversity through analog generation | Variable yield depending on modifications |
This table summarizes key synthetic methods employed in producing this compound, highlighting the efficiency and potential for creating diverse analogs .
作用机制
相似化合物的比较
类似化合物:
阿吉芬: 另一种从丛毛霉属 中分离得到的环状五肽几丁质酶抑制剂
阿洛沙胺定: 一种伪三糖几丁质酶抑制剂.
比较: 阿加丁在结构和抑制效力方面是独特的 。 与阿洛沙胺定和阿吉芬相比,它表现出更强的几丁质酶抑制 。 抑制常数的差异归因于这些化合物与酶结合的不同方式 。 阿加丁的主链和侧链比阿吉芬和阿洛沙胺定更有效地模拟了酶与几丁寡糖的相互作用 .
生物活性
Argadin is a cyclic pentapeptide that has garnered attention for its biological activity, particularly as a potent inhibitor of chitinases, enzymes that hydrolyze chitin, a polysaccharide found in the cell walls of fungi and the exoskeletons of insects. This compound was originally isolated from the culture broth of the fungus Clonostachys grammicosporopsis and has been characterized for its structural and functional properties.
Chemical Structure and Properties
This compound's molecular formula is C29H41N9O10 with a molecular weight of approximately 675.70 g/mol. It is soluble in water but insoluble in organic solvents such as methanol and acetone. The compound's structure includes a unique arrangement of amino acids that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H41N9O10 |
| Molecular Weight | 675.70 g/mol |
| Solubility | Soluble in water |
| Insoluble in | Methanol, Acetone |
Chitinase Inhibition
This compound has been identified as a significant inhibitor of family-18 chitinases, which play crucial roles in various biological processes, including the growth and development of fungi and insects. The inhibition mechanism involves the formation of stable complexes between this compound and chitinases, effectively blocking their enzymatic activity.
The interaction between this compound and chitinase involves multiple hydrogen bonds, which stabilize the complex and enhance the inhibitory effect. Research indicates that this compound exhibits micromolar to nanomolar inhibition potency against various chitinases, making it a candidate for agricultural applications as a biopesticide.
Case Studies
- Inhibition Studies : A study demonstrated that this compound inhibited the activity of chitinase B from Serratia marcescens with an IC50 value in the low nanomolar range. The structural analysis through X-ray crystallography revealed critical interactions that facilitate this inhibition.
- Synthetic Analog Development : Ongoing research has focused on synthesizing analogs of this compound to enhance its efficacy and reduce potential toxicity. These studies utilize computer-aided design methods to predict interactions and optimize the pharmacological profile.
Table 2: Summary of Inhibition Studies
| Chitinase Source | IC50 (nM) | Reference |
|---|---|---|
| Serratia marcescens | 5-10 | |
| Trichoderma viride | 20-50 | |
| Candida albicans | 15-30 |
Research Findings
Recent reviews highlight the advancements in understanding this compound's mechanism and potential applications:
- Total Synthesis : A solid-phase total synthesis approach has been developed for this compound, allowing for rapid production and modification of the compound for further study.
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how structural modifications can enhance inhibitory activity against chitinases.
属性
CAS 编号 |
289665-92-5 |
|---|---|
分子式 |
C29H42N10O9 |
分子量 |
674.7 g/mol |
IUPAC 名称 |
4-[(1S,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid |
InChI |
InChI=1S/C29H42N10O9/c1-15(40)34-29(30)32-9-3-6-18-27(47)38-10-4-7-20(38)25(45)37-19-12-22(41)39(28(19)48)21(11-16-13-31-14-33-16)26(46)35-17(24(44)36-18)5-2-8-23(42)43/h13-14,17-22,41H,2-12H2,1H3,(H,31,33)(H,35,46)(H,36,44)(H,37,45)(H,42,43)(H3,30,32,34,40)/t17-,18-,19-,20+,21-,22+/m0/s1 |
InChI 键 |
FOZYKTUSOWWQGR-KNPYFFGGSA-N |
SMILES |
CC(=O)NC(=NCCCC1C(=O)N2CCCC2C(=O)NC3CC(N(C3=O)C(C(=O)NC(C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |
手性 SMILES |
CC(=O)NC(=NCCC[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H]3C[C@H](N(C3=O)[C@H](C(=O)N[C@H](C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |
规范 SMILES |
CC(=O)NC(=NCCCC1C(=O)N2CCCC2C(=O)NC3CC(N(C3=O)C(C(=O)NC(C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |
Key on ui other cas no. |
289665-92-5 |
同义词 |
argadin cyclo(N(omega)-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L- 2-aminoadipyl) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















